5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Description
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a cyclopropyl group at position 5, a phenyl group at position 1, and an aldehyde functional group at position 2. Its structure combines aromaticity (phenyl and triazole rings) with the strained cyclopropane ring, which influences its electronic and steric properties.
Properties
IUPAC Name |
5-cyclopropyl-1-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-8-11-12(9-6-7-9)15(14-13-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINPCOVPHRPCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, an azide, is prepared from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formylation: The resulting triazole is subjected to formylation to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation is also common to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) under acidic conditions.
Major Products Formed
Oxidation: 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazoles depending on the electrophile used.
Scientific Research Applications
5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, which may contribute to its biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Analogues in the 1H-1,2,3-Triazole-4-carbaldehyde Family
Key analogues differ in substituents at positions 1 and 5, which modulate electronic, steric, and solubility properties.
*Estimated based on substituent contributions.
Key Observations :
- Cyclopropyl vs. This may enhance metabolic stability in biological applications.
- Trifluoroethyl vs. Phenyl : The trifluoroethyl group’s strong electron-withdrawing effect increases the aldehyde’s electrophilicity, favoring nucleophilic addition reactions (e.g., Schiff base formation).
Heterocyclic Analogues with Carbaldehyde Groups
Compounds with carbaldehyde groups on other heterocycles exhibit distinct reactivity and applications:
- 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde : The thiadiazole core contains sulfur, increasing polarity and hydrogen-bonding capacity compared to triazoles. This may improve aqueous solubility but reduce aromatic stabilization.
- Pyrazole-4-carbaldehydes (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde): Partial saturation of the pyrazole ring reduces aromaticity, altering electronic properties and aldehyde reactivity.
Application Differences :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclopropane ring formation using alkylation or [2+1] cycloaddition strategies. For example, cyclopropyl groups are often introduced via copper-catalyzed reactions with cyclopropane precursors under inert atmospheres. Yield optimization requires precise control of temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants like aldehydes and cyclopropane derivatives. Comparative studies of analogous pyrazole derivatives suggest that electron-withdrawing substituents on the phenyl ring enhance reaction efficiency .
Q. How do the structural features of this compound influence its chemical reactivity?
- Methodological Answer : The triazole core provides π-π stacking potential, while the cyclopropyl group introduces steric strain, enhancing electrophilicity at the aldehyde position. The phenyl ring contributes to lipophilicity, critical for membrane permeability in bioactivity studies. Spectroscopic characterization (e.g., NMR and IR) of similar compounds reveals that substituent positioning (e.g., para vs. meta on the phenyl ring) alters electronic effects, impacting reactivity in nucleophilic additions .
Advanced Research Questions
Q. What methodologies are recommended for evaluating the pharmacological activity of this compound?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) paired with molecular docking simulations to identify potential targets. For instance, pyrazole-carbaldehyde analogs have shown activity against kinases and proteases. Dose-response curves (IC50 values) and selectivity indices should be calculated using standardized protocols (e.g., ATPase assays for kinase inhibition). Cross-validate results with structural analogs to distinguish scaffold-specific effects .
Q. How can computational chemistry optimize reaction pathways for derivatizing the aldehyde group in this compound?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for aldehyde functionalization (e.g., Schiff base formation). Software like Gaussian or ORCA can predict regioselectivity in nucleophilic attacks. Couple this with high-throughput screening of reaction conditions (solvent, catalyst) using design of experiments (DoE) frameworks to minimize trial-and-error approaches .
Q. How should researchers address contradictions in bioactivity data between this compound and structurally similar analogs?
- Methodological Answer : Perform meta-analyses of existing datasets to identify confounding variables (e.g., assay protocols, purity levels). Use multivariate regression to isolate structural determinants (e.g., cyclopropyl vs. ethyl substituents) contributing to divergent outcomes. Validate hypotheses via systematic SAR (structure-activity relationship) studies with controlled synthetic modifications .
Q. What strategies are effective for assessing the environmental or metabolic stability of this compound?
- Methodological Answer : Conduct accelerated stability studies under varying pH and temperature conditions (e.g., 25–40°C, pH 2–9) to simulate metabolic degradation. Use LC-MS/MS to identify degradation products and compare with toxicity databases (e.g., EPA DSSTox). For environmental impact, apply OECD guidelines for biodegradation testing in aqueous and soil matrices .
Methodological Resources
- Experimental Design : Leverage DoE principles (e.g., factorial or response surface designs) to optimize synthesis and bioassay parameters efficiently .
- Data Validation : Cross-reference computational predictions (e.g., docking scores) with experimental IC50 values to ensure mechanistic consistency .
- Safety Protocols : Follow ACS and OSHA guidelines for handling aldehydes and cyclopropane derivatives, including fume hood use and toxicity screenings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
